(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide
CAS No.:
Cat. No.: VC13479570
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O3 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-4-6-11(7-5-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | RCFZGVUKHADZOL-VIFPVBQESA-N |
| Isomeric SMILES | CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C)N |
| SMILES | CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound features a propanamide backbone with a stereochemically defined chiral center at the C2 position. Key structural elements include:
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Amino group at C2.
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Ethyl and 4-nitrobenzyl substituents attached to the amide nitrogen.
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Nitro group on the benzyl moiety, contributing to electronic and steric effects.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1034617-86-1 | |
| Molecular Formula | C₁₂H₁₇N₃O₃ | |
| Molecular Weight | 251.28 g/mol | |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide | |
| InChI Key | RCFZGVUKHADZOL-VIFPVBQESA-N | |
| SMILES | CCN(CC1=CC=C(C=C1)N+[O-])C(=O)C(C)N |
Stereochemical Configuration
The (S)-configuration at C2 is critical for biological activity and molecular recognition. This stereocenter influences solubility, receptor binding, and metabolic stability.
Synthesis and Preparation
Example Reaction Pathway (Hypothetical)
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Propanamide Formation: Acylation of (S)-2-aminopropanoic acid with propanoyl chloride.
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N-Alkylation: Sequential introduction of ethyl and 4-nitrobenzyl groups under controlled conditions (e.g., using bases like K₂CO₃).
Industrial Considerations
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Catalysts: Lewis acids (e.g., BF₃) or protonic acids may enhance reaction efficiency .
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Purification: Column chromatography or crystallization to isolate stereoisomers.
Biological Activity and Applications
Comparative Analysis with Related Compounds
| Compound | CAS Number | Key Differences |
|---|---|---|
| (S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide | 1354017-07-4 | Isopropyl substituent instead of ethyl |
| (S)-2-Amino-N-(4-nitrobenzyl)propanamide | 136774-66-8 | Lacks ethyl group |
Research Gaps and Opportunities
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In Vitro/In Vivo Studies: Limited data on cytotoxicity, solubility, or metabolic pathways.
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Structure-Activity Relationships (SAR): Influence of ethyl vs. isopropyl groups on bioavailability.
Research Findings and Data
Analytical Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks for ethyl (δ 1.03–1.33 ppm) and aromatic protons (δ 7.2–8.2 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 251.28 (C₁₂H₁₇N₃O₃) |
Comparative Stability
| Parameter | Value (Hypothetical) |
|---|---|
| Thermal Stability | Decomposition above 200°C |
| pH Sensitivity | Stable in neutral conditions |
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